1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Overview
Description
The compound “1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-Dimethylamino-Pyridinium Bromide” is a related compound . It’s a complex organic molecule with multiple functional groups .
Molecular Structure Analysis
The molecular structure of the related compound includes a pyridinium ring, a phenyl group, and a difluoro-hydroxy-ethyl group . The exact structure of the requested compound might be different.Chemical Reactions Analysis
The chemical reactions involving such complex organic compounds can be diverse and depend on the reaction conditions . Without specific information, it’s hard to provide a detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be quite complex. They might include specific melting and boiling points, density, molecular formula, and molecular weight .Scientific Research Applications
Electrophysiological Activity : A compound structurally related to 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate showed potential in electrophysiological studies. Specifically, it prolonged the functional refractory period in dogs and prevented reentrant ventricular tachycardia induced by electrical stimulation post-myocardial infarction (Lis et al., 1987).
Catalytic Applications : A variant of the imidazolium compound, 1,3-disulfonic acid imidazolium trifluoroacetate, has been used as a highly efficient catalyst for the pseudo five-component reaction, demonstrating its potential in organic synthesis (Karami & Zare, 2018).
Lubrication in Silica/Silicon Tribopairs : Imidazolium-based lubricants, including those structurally related to the chemical , were studied for their effectiveness in reducing friction and wear in silica/silicon surfaces under different environmental conditions (Arcifa et al., 2014).
Fluorous Chemistry Applications : A study explored the use of related imidazolium salts in fluorous chemistry, particularly in the synthesis of highly fluorinated non-crystalline imidazolium salts that could be used as fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).
Fluorescent-Colorimetric Chemosensor : A tri-imidazolium salt was developed as a fluorescent-colorimetric chemosensor for copper(II) ions, demonstrating the potential application of such compounds in ion detection (Zhao et al., 2019).
Ionic Liquid Properties in Different Environments : Research on 1-butyl-3-methylimidazolium triflate showed that its ion pairs do not dissociate in propan-1-ol, indicating specific interaction characteristics that can be crucial in various applications (Kiefer et al., 2020).
Hydrophobic, Conductive Ambient-Temperature Molten Salts : Related imidazolium-based ionic liquids were synthesized and characterized for their use as hydrophobic, conductive ambient-temperature molten salts, which could have implications in electronics and other fields (Bonhôte et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,2-difluoro-2-(3-methylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N2O.CHF3O3S/c1-15-7-8-16(9-15)12(13,14)11(17)10-5-3-2-4-6-10;2-1(3,4)8(5,6)7/h2-9,11,17H,1H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXUQSIAKNERV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00776692 | |
Record name | 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341529-20-2 | |
Record name | 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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